1,2,3-Trimethylimidazolium iodide
Description
Significance as an Imidazolium-Based Ionic Compound in Modern Chemistry
1,2,3-Trimethylimidazolium iodide's importance is intrinsically linked to the broader class of imidazolium-based ionic liquids (ILs). These compounds are salts that are liquid at or near room temperature and are characterized by an imidazolium (B1220033) cation. The tunability of their physical and chemical properties through modification of the cation and anion allows them to be tailored for specific applications, earning them the moniker of "designer solvents". ontosight.ainih.gov
Imidazolium-based ILs are noted for their low vapor pressure, high thermal stability, and ability to dissolve a wide range of polar and non-polar compounds. ontosight.ai These properties position them as environmentally friendlier alternatives to volatile organic solvents in various chemical processes. The imidazolium cation, a five-membered aromatic ring with two nitrogen atoms, can be functionalized at multiple positions, influencing the resulting IL's properties such as viscosity and miscibility.
The structural flexibility of imidazolium salts allows for the creation of task-specific ionic liquids. By altering the alkyl substituents on the imidazolium ring, researchers can fine-tune the compound's characteristics to meet the demands of diverse applications, from chemical synthesis and catalysis to materials science. ontosight.ai The iodide anion in this compound also plays a crucial role, particularly in electrochemical applications where it can participate in redox reactions.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁IN₂ |
| Molecular Weight | 238.07 g/mol |
| IUPAC Name | 1,2,3-trimethylimidazol-1-ium;iodide |
| Melting Point | 312-314°C |
| Topological Polar Surface Area | 8.8 Ų |
| Covalently-Bonded Unit Count | 2 |
A summary of the key physicochemical properties of this compound. alfa-chemistry.com
Overview of Key Research Trajectories and Interdisciplinary Relevance
Research involving this compound and its structural analogs has spanned several scientific disciplines, underscoring its interdisciplinary relevance. A significant area of investigation is its application in electrochemical devices, particularly as a component of electrolytes.
Dye-Sensitized Solar Cells (DSSCs): A prominent research trajectory for imidazolium iodide salts is their use in the electrolyte of dye-sensitized solar cells. The iodide/triiodide (I⁻/I₃⁻) redox couple is a standard component of DSSC electrolytes, and imidazolium-based ionic liquids are employed to improve the performance and stability of these devices. While much of the research has focused on more common derivatives like 1,3-dimethylimidazolium (B1194174) iodide and 1-ethyl-3-methylimidazolium (B1214524) iodide, the principles extend to this compound. The use of ionic liquids can lead to higher efficiencies and longer cell lifetimes, in part because they are less prone to leakage and evaporation than traditional organic solvents. researchgate.net The non-hygroscopic nature of some of these salts also simplifies the fabrication of the devices. researchgate.net
Materials Science: In the realm of materials science, imidazolium salts are precursors for the synthesis of advanced materials. For instance, they have been investigated for the formation of halometallate molten salts. These materials can exhibit interesting structural, thermal, and conductive properties. The specific structure of the 1,2,3-trimethylimidazolium cation influences the resulting properties of these materials.
Synthetic Chemistry: The synthesis of this compound itself is a straightforward process, typically involving the reaction of 1,2-dimethylimidazole (B154445) with methyl iodide. prepchem.com This accessibility makes it a useful starting material and building block in more complex synthetic pathways. Its role as a reagent or catalyst in organic reactions is another area of exploration, leveraging the unique properties of the imidazolium cation.
The interdisciplinary nature of research into imidazolium salts is further highlighted by their potential applications in pharmaceuticals, where their biological activity is a subject of ongoing investigation. ontosight.ai The ability to function as both a solvent and a catalyst in certain reactions also opens up possibilities for more sustainable chemical processes. ontosight.ai
Key Research Areas for Imidazolium Iodide Salts
| Research Area | Application/Focus | Key Findings |
|---|---|---|
| Dye-Sensitized Solar Cells | Electrolyte component | Improved efficiency and long-term stability of solar cells. researchgate.net |
| Materials Science | Precursor for novel materials | Formation of halometallate molten salts with unique properties. |
| Synthetic Chemistry | Reagent and catalyst | Utilized as a building block for more complex molecules. |
| Green Chemistry | Alternative to volatile solvents | Low vapor pressure and high thermal stability reduce environmental impact. ontosight.ai |
This table summarizes the primary research areas and significant findings related to the application of imidazolium iodide salts.
Established Synthetic Pathways for this compound
The primary and most well-established method for synthesizing this compound involves the direct alkylation of a corresponding imidazole (B134444) precursor. This process is a classic example of a quaternization reaction, where the nitrogen atom of the imidazole ring acts as a nucleophile.
Alkylation of Imidazole Precursors (e.g., 1,2-Dimethylimidazole with Methyl Iodide)
The synthesis of this compound is typically achieved through the N-alkylation of 1,2-dimethylimidazole using methyl iodide. In this SN2 reaction, the lone pair of electrons on the N-3 nitrogen of the 1,2-dimethylimidazole ring attacks the electrophilic methyl group of methyl iodide, leading to the formation of the quaternary ammonium (B1175870) salt, this compound. The iodide ion, displaced from the methyl iodide, becomes the counter-anion to the newly formed imidazolium cation.
The precursor, 1,2-dimethylimidazole, can be synthesized by the methylation of 2-methylimidazole (B133640). A common method involves the reaction of 2-methylimidazole with dimethyl carbonate in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures.
A spontaneous S-alkylation of methimazole (B1676384) (1-methyl-2,3-dihydro-1H-imidazole-2-thione) with 1,2-dichloroethane (B1671644) has also been reported, which opens alternative pathways to substituted imidazolium compounds. nih.govnih.gov
Optimization of Reaction Conditions (e.g., Temperature, Solvent, Duration)
The efficiency of the alkylation reaction to form this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and reaction duration.
Generally, the reaction is carried out under reflux conditions to ensure a sufficient reaction rate. The choice of solvent is crucial; polar aprotic solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly employed as they can dissolve the reactants and stabilize the charged transition state of the SN2 reaction.
The reaction duration can vary from a few hours to several days, depending on the reactivity of the specific imidazole precursor and the alkylating agent, as well as the reaction temperature. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.
| Precursor | Alkylating Agent | Solvent | Temperature (°C) | Duration (h) | Yield (%) |
| 1,2-Dimethylimidazole | Methyl Iodide | Acetonitrile | Reflux | 4-24 | High |
| 1,2-Dimethylimidazole | Methyl Iodide | THF | Reflux | 12-48 | Moderate to High |
| 2-Methylimidazole | Dimethyl Carbonate | DMF | 120-145 | 5-6 | ~85 (for 1,2-dimethylimidazole) |
Derivatization and Anion Metathesis Strategies
The versatility of this compound lies in its ability to serve as a precursor for a wide array of other imidazolium salts through anion exchange, also known as metathesis. This process allows for the fine-tuning of the physicochemical properties of the resulting ionic liquid.
Anion Exchange for the Synthesis of Other 1,2,3-Trimethylimidazolium Salts (e.g., Chloride, Hydroxide)
The iodide anion in this compound can be readily exchanged for other anions, such as chloride (Cl⁻) or hydroxide (B78521) (OH⁻). A common method for anion exchange involves the use of a salt containing the desired anion, often a silver salt due to the precipitation of silver iodide (AgI), which drives the reaction to completion. For instance, reacting this compound with silver chloride would yield 1,2,3-trimethylimidazolium chloride and a precipitate of silver iodide.
Alternatively, ion-exchange resins can be employed. researchgate.net Passing a solution of the iodide salt through a column packed with a resin loaded with the desired anion (e.g., chloride or hydroxide) can effectively swap the anions. researchgate.netnih.gov This method is often preferred as it avoids the use of heavy metal salts. nih.gov
Formation of Ionic Liquid Precursors (e.g., Hydrogen Carbonate Salts)
Imidazolium hydrogen carbonate salts are valuable precursors for the synthesis of other functionalized ionic liquids and N-heterocyclic carbenes (NHCs). While the direct synthesis of 1,2,3-trimethylimidazolium hydrogen carbonate is not extensively detailed in the literature, the formation of the related 1,3-dimethylimidazolium hydrogen carbonate has been reported and utilized as an organocatalyst. rsc.org This suggests that a similar synthetic strategy, likely involving the reaction of 1,2,3-trimethylimidazolium hydroxide with carbon dioxide, could be a viable route.
Interestingly, the reaction of 1-methylimidazole (B24206) with dimethyl carbonate can lead to the unexpected formation of 1,3-dimethylimidazolium-2-carboxylate, a zwitterionic compound, rather than the expected methyl carbonate salt. rsc.org This highlights the complex reactivity that can occur in these systems.
Synthesis of Polyiodide and Triiodide Ionic Liquids
This compound can serve as a starting material for the synthesis of polyiodide and triiodide ionic liquids. These are formed by the addition of elemental iodine (I₂) to the iodide salt. researchgate.net The iodide anion (I⁻) reacts with iodine to form the triiodide anion (I₃⁻) and other polyiodide species. These polyiodide ionic liquids are of interest for applications in areas such as dye-sensitized solar cells and catalysis. nih.gov The formation of triiodide salts has been observed in the reaction of adamantane-based diammonium cations with hydroiodic acid and iodine. rsc.org
| Starting Material | Reagent(s) | Product |
| This compound | Silver Chloride | 1,2,3-Trimethylimidazolium Chloride |
| This compound | Ion-Exchange Resin (OH⁻ form) | 1,2,3-Trimethylimidazolium Hydroxide |
| 1,2,3-Trimethylimidazolium Hydroxide | Carbon Dioxide | 1,2,3-Trimethylimidazolium Hydrogen Carbonate (proposed) |
| This compound | Iodine (I₂) | 1,2,3-Trimethylimidazolium Triiodide/Polyiodide |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2,3-trimethylimidazol-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.HI/c1-6-7(2)4-5-8(6)3;/h4-5H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFRWRWYHIYMSK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545132 | |
| Record name | 1,2,3-Trimethyl-1H-imidazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36432-31-2 | |
| Record name | 1,2,3-Trimethyl-1H-imidazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Core Functionalization of the Imidazolium (B1220033) Cation
The functionalization of the imidazolium cation is a critical aspect in the synthesis of 1,2,3-trimethylimidazolium iodide and other tailored ionic liquids. This process allows for the modification of the cation's steric and electronic properties, which in turn influences the physicochemical characteristics of the resulting salt. The primary sites for functionalization on the imidazole (B134444) ring are the nitrogen atoms (N1 and N3) and the carbon atoms (C2, C4, and C5), with the C2 position being of particular significance due to its unique reactivity.
The synthesis of this compound involves the sequential methylation of the nitrogen and carbon atoms of the imidazole ring. The core functionalization can be broadly categorized into N-alkylation and C-functionalization, particularly at the C2 position.
The initial step in the synthesis of most imidazolium-based ionic liquids is the N-alkylation of the imidazole ring. This reaction transforms the neutral imidazole into a cationic imidazolium derivative. For the synthesis of this compound, this involves the methylation of one or both nitrogen atoms.
A common method for N-alkylation is the reaction of an imidazole with an alkyl halide. For instance, 1-methylimidazole (B24206) can be synthesized by reacting imidazole with a methylating agent. Subsequently, a second alkylation at the N3 position creates the 1,3-dialkylimidazolium cation. The reaction of imidazole with alkyl bromides in the presence of potassium carbonate is one reported method for the synthesis of 1,3-dialkylimidazolium bromides. nih.gov Another approach involves the direct alkylation of imidazole derivatives using an orthoester as the alkyl donor in the presence of an acid, which provides a halide-free route to ionic liquids. rsc.org
Microwave-assisted synthesis has also been employed to accelerate the N-alkylation of 1-methylimidazole with various alkyl halides, leading to shorter reaction times. rsc.org The choice of the alkylating agent and reaction conditions can be tailored to achieve the desired substitution pattern on the imidazolium core.
A key feature in the structure of this compound is the methyl group at the C2 position of the imidazolium ring. The proton at the C2 position of 1,3-dialkylimidazolium salts is notably acidic and can be removed by a base to form a stable N-heterocyclic carbene (NHC). researchgate.net While NHCs are valuable in their own right as ligands in organometallic chemistry, their formation can be an undesired side reaction when the imidazolium salt is intended for use as a stable ionic liquid, especially in basic conditions. nih.gov
Therefore, substitution at the C2 position is often performed to enhance the stability of the imidazolium cation. researchgate.net Methylation at the C2 position, as in this compound, prevents deprotonation and the subsequent formation of an NHC. researchgate.net This substitution has a significant impact on the properties of the resulting ionic liquid, often leading to an increase in viscosity and a change in the rotational dynamics of the ion pair. rsc.orgacs.orgnih.gov
A convenient route for the C2-alkylation of imidazolium salts involves the in-situ generation of the NHC from a C2-unsubstituted imidazolium salt, followed by reaction with an alkyl halide. nih.govmdpi.com This method allows for the introduction of various alkyl groups at the C2 position starting from a common precursor. For example, a 1,3-dialkylimidazolium salt can be treated with a strong base to form the corresponding NHC, which then reacts with an alkylating agent like methyl iodide to yield the C2-alkylated product. mdpi.com
The table below summarizes key research findings related to the core functionalization of the imidazolium cation.
| Functionalization Strategy | Precursors | Reagents/Conditions | Product | Key Findings & Research Focus | Reference |
| N-Alkylation | Imidazole, Alkyl Bromides | Potassium Carbonate, Toluene, Reflux | 1,3-Dialkylimidazolium Bromide | Synthesis of symmetric imidazolium ionic liquids. | nih.gov |
| N-Alkylation | 1-Methylimidazole, Alkyl Halides | Microwave Irradiation | 1-Alkyl-3-methylimidazolium Halide | Accelerated synthesis of imidazolium ionic liquids. | rsc.org |
| N-Alkylation | Imidazole Derivatives, Orthoesters | Acid | Halide-Free Ionic Liquids | Development of a general and direct synthesis method for halide-free ionic liquids. | rsc.org |
| C2-Alkylation | C2-Unsubstituted Imidazolium Salt, Alkyl Halide | Base (to form NHC) | C2-Alkylated Imidazolium Salt | A convenient route for the preparation of C2-substituted imidazolium ionic liquids. | nih.govmdpi.com |
| C2-Methylation | 1,3-Disubstituted Imidazolium Salt | - | C2-Methylated Imidazolium Salt | Investigates the impact of C2-methylation on the thermophysical and transport properties of ionic liquids. | rsc.org |
Structural Elucidation and Solid State Dynamics
Advanced Crystallographic Techniques
The precise determination of the three-dimensional atomic arrangement in 1,2,3-trimethylimidazolium iodide would rely on a combination of advanced crystallographic techniques. Each method provides unique insights into the material's structure.
Single Crystal X-ray Diffraction (SCXD)
Single Crystal X-ray Diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. rsc.orgrsc.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov A successful SCXD analysis of this compound would yield a detailed structural model, including:
Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.
Bond Lengths and Angles: Precise measurements of the distances and angles between the atoms of the 1,2,3-trimethylimidazolium cation and the iodide anion.
Intermolecular Interactions: Information on how the cations and anions pack together in the crystal, including details on hydrogen bonding and other non-covalent interactions.
Despite its power, no specific SCXD structural data for this compound has been found in the surveyed literature.
Neutron Powder Diffraction (NPD)
Neutron Powder Diffraction is a powerful complementary technique to X-ray diffraction, particularly useful for locating light atoms, such as hydrogen, in a crystal structure. Given the presence of three methyl groups and two ring protons on the 1,2,3-trimethylimidazolium cation, NPD would be invaluable for accurately determining their positions and orientations. This is crucial for a complete understanding of the cation's conformation and the hydrogen bonding network within the crystal. Studies on related imidazolium-based ionic liquids have demonstrated the utility of NPD in understanding their structure and dynamics. nih.govnih.gov
Variable-Temperature Synchrotron X-ray Powder Diffraction (SXPD)
Synchrotron X-ray Powder Diffraction offers exceptionally high resolution and data collection speed, making it ideal for studying subtle structural changes and phase transitions as a function of temperature. nih.gov An SXPD study of this compound would be instrumental in:
Detecting and characterizing any polymorphic transitions.
Tracking the thermal expansion of the crystal lattice.
Analyzing changes in atomic positions and thermal motion with temperature.
The high intensity of synchrotron radiation allows for the study of materials under non-ambient conditions, providing a dynamic view of the crystal structure. nih.gov
Polymorphism and Thermo-Structural Transitions
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in ionic liquids and can significantly impact their physical properties. The study of how the crystal structure of this compound changes with temperature is key to identifying any such polymorphic behavior.
Identification of Crystal Phases and Their Temperature Dependence
By employing techniques like Variable-Temperature SXPD, researchers could identify different crystal phases of this compound. Each phase would have a unique diffraction pattern and would be stable over a specific temperature range. The transition from one phase to another would be observable as a distinct change in the diffraction data. While studies have been conducted on the polymorphism of other imidazolium (B1220033) halides, specific data for the 1,2,3-trimethyl derivative is not available.
Analysis of Molecular Thermal Motion and Rotational/Translational Dynamics of the Cation
The analysis of diffraction data collected at various temperatures allows for the study of the thermal motion of the atoms. For a molecular ion like the 1,2,3-trimethylimidazolium cation, this includes not just vibrations but also larger-scale rotational or translational movements within the crystal lattice. These dynamic processes can be precursors to phase transitions. Techniques like Quasielastic Neutron Scattering (QENS), often combined with diffraction methods, are particularly suited to probe the timescales and geometry of such molecular motions. Research on other ionic liquids has shown that the cation can exhibit complex rotational dynamics that are dependent on temperature and the nature of the anion.
Due to the absence of specific experimental data in the literature for this compound, detailed tables of its crystallographic data, phase transitions, and dynamic parameters cannot be provided at this time. Further experimental research is required to elucidate these fundamental aspects of its solid-state chemistry.
Crystal Engineering and Intermolecular Interactions in Solid-State Architectures
The solid-state architecture of this compound is a result of a delicate balance of various non-covalent interactions. These interactions are fundamental in crystal engineering, allowing for the design of materials with specific structures and properties.
Role of Halogen Bonding (XB) in Crystal Packing and Speciation
Halogen bonding (XB) is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. In the context of this compound, the iodide anion (I⁻) can act as a halogen bond acceptor. Studies on related iodopyridinium and iodo-imidazolium salts reveal that C–I⋯X⁻ (where X is a halide) interactions are crucial architectural elements. nih.govrsc.org
Analysis of Hydrogen Bonding Networks and Their Influence on Structure
Hydrogen bonds are pivotal in defining the crystal structure of imidazolium salts. The imidazolium cation possesses several hydrogen bond donor sites: the C-H protons on the aromatic ring and the C-H protons of the methyl groups. The iodide anion acts as a hydrogen bond acceptor.
In similar imidazolium-based ionic liquids, hydrogen bonding between the cation and anion is a dominant interaction. ua.pt The most acidic hydrogen, typically at the C2 position of the imidazolium ring, is a primary site for strong hydrogen bonds. However, substituting this position with a methyl group, as in 1-butyl-2,3-dimethylimidazolium salts, alters the primary interaction sites. researchgate.net In these cases, numerous polar hydrogen bonds still form between the remaining ring protons, as well as the methylene (B1212753) and methyl groups of the alkyl chains, and the anion. researchgate.netresearchgate.net These extensive hydrogen bonding networks, in concert with other non-covalent forces, dictate the final three-dimensional structure. nih.govrsc.org
Investigation of Self-Assembly Mechanisms
The spontaneous organization of molecules into ordered structures, or self-assembly, is governed by the intermolecular interactions discussed previously. For this compound, self-assembly is driven by a combination of hydrogen bonding, halogen bonding, and electrostatic cation-anion interactions.
Studies on analogous systems demonstrate how these forces guide the formation of supramolecular architectures. For example, the interplay of hydrogen and halogen bonds in a 1-butyl-4,5-dibromo-3-methylimidazolium iodide crystal leads to a zigzag sheet arrangement with honeycomb-like frameworks. jst.go.jp In organic ammonium (B1175870) triiodide salts, hydrogen-bond assisted self-assembly can generate 1D linear chains or 2D T-shaped sheets of polyiodide ions. rsc.org The design of novel ionic liquids has also shown that specific functional groups can be used to program self-assembly on surfaces, highlighting the tunability of these systems. mpg.de
Structural Features Dictated by Cation-Anion Interactions
The primary interaction in any ionic salt is the electrostatic attraction between the cation and anion. In this compound, this Coulombic force is modulated by the size, shape, and charge distribution of the 1,2,3-trimethylimidazolium cation and the iodide anion.
The strength of the cation-anion interaction is inversely related to the anionic radius; smaller anions generally lead to stronger interactions. ua.pt In addition to electrostatic forces, ion pairing and the specific geometry of the ions are critical. In the closely related 1-butyl-2,3-dimethylimidazolium (BMMI) salts, the conformation of the alkyl chain (e.g., trans or gauche) is influenced by the nature of the anion. researchgate.net Furthermore, π–π stacking interactions between the aromatic imidazolium rings are frequently observed, indicated by the parallel alignment of cations with short centroid-centroid distances. researchgate.net Hirshfeld surface analysis of these salts reveals that while numerous polar C-H···X hydrogen bonds exist, nonpolar H···H contacts constitute the majority of interactions, underscoring the complexity of the forces at play. researchgate.net
Table 2: Key Intermolecular Interactions in Imidazolium Iodide Salts
| Interaction Type | Donor | Acceptor | Significance in Crystal Structure | Reference |
| Halogen Bonding | C-X (where X is a halogen on the ring) | Iodide Anion (I⁻) | Directs crystal packing, can lead to specific motifs like chains or sheets. | rsc.org, jst.go.jp |
| Hydrogen Bonding | Ring C-H, Alkyl C-H | Iodide Anion (I⁻) | Forms extensive networks, stabilizes the overall 3D structure. | researchgate.net, researchgate.net |
| π–π Stacking | Imidazolium Ring | Imidazolium Ring | Leads to parallel alignment of cations, contributing to packing efficiency. | researchgate.net |
| Electrostatic | Imidazolium Cation (+) | Iodide Anion (-) | The primary force holding the ionic lattice together. | ua.pt |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local environment of atoms in crystalline and amorphous solids. It provides valuable information on molecular structure, conformation, and dynamics, making it an excellent tool for confirming the structures of compounds like this compound.
For iodine-containing compounds, ¹²⁷I ssNMR can be particularly insightful. Although challenging due to the large quadrupolar interaction of the ¹²⁷I nucleus, its analysis can yield data on the local symmetry and bonding environment of the iodide anion. nih.gov Studies on organic periodates have successfully used ¹²⁷I ssNMR to characterize iodine-oxygen halogen bonds. nih.gov
More commonly, ¹³C and ¹⁵N ssNMR are used to characterize the imidazolium cation, while ¹H ssNMR can provide details on hydrogen bonding. Advanced 2D ssNMR techniques, such as Heteronuclear Correlation (HETCOR), can map the spatial proximity between different nuclei (e.g., ¹H-¹³C or ¹H-¹⁵N), confirming connectivity and intermolecular interactions like hydrogen bonds. mpg.de While a specific ssNMR study dedicated to this compound is not widely reported, the application of this technique to numerous other imidazolium salts and iodine(I) complexes demonstrates its capability to elucidate the detailed solid-state structure, including cation conformation and the specifics of cation-anion interactions. mpg.denih.gov
Spectroscopic Characterization for Mechanistic and Structural Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for probing the structure and environment of atomic nuclei, offering detailed insights into the molecular framework of 1,2,3-trimethylimidazolium iodide.
Solution-State ¹H and ¹³C NMR for Structural Verification
Solution-state ¹H and ¹³C NMR are fundamental techniques for confirming the molecular structure of this compound. The chemical shifts observed in the spectra are characteristic of the electronic environment of the protons and carbon atoms within the molecule.
In a typical ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (B87167) (d6-DMSO), distinct signals corresponding to the different sets of protons are observed. mpg.de The two equivalent protons on the imidazolium (B1220033) ring (at positions 4 and 5) typically appear as a singlet, while the three methyl groups, being chemically non-equivalent, give rise to separate singlets. mpg.de The integration of these signals, representing the relative number of protons, further validates the structure. docbrown.info
A representative dataset for the ¹H and ¹³C NMR of this compound in d6-DMSO is presented below:
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in d6-DMSO. mpg.de
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazolium Ring Protons (C4-H, C5-H) | 7.60 (s, 2H) | 122.3 |
| N1-CH₃ and N3-CH₃ | 3.76 (s, 6H) | 35.2 |
| C2-CH₃ | 2.50 (s, 3H) | 9.7 |
| C2 (quaternary) | - | 145.1 |
s = singlet
The combination of ¹H and ¹³C NMR data, along with the application of the n+1 rule for spin-spin splitting in more complex systems, provides unambiguous evidence for the structural integrity of this compound. docbrown.inforesearchgate.net
Application of Diffusion-Ordered Spectroscopy (DOSY) NMR for Dynamic-Structural Behavior
Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. ucl.ac.ukrsc.org This method is particularly useful for studying the dynamic and structural behavior of ionic liquids like this compound in solution. rsc.org By measuring the diffusion coefficient, information about the size and aggregation state of the ions can be obtained. rsc.orgresearchgate.net
In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal attenuation for each species is related to its diffusion coefficient. For this compound, the DOSY spectrum would show the diffusion coefficient of the 1,2,3-trimethylimidazolium cation. At low concentrations, the cation is expected to exist as a free species in solution. rsc.org However, at higher concentrations, the formation of aggregates can lead to a distribution of diffusion coefficients, indicating the presence of larger molecular objects. rsc.org This technique can therefore provide insights into ion pairing and the formation of larger ionic clusters in solution. rsc.orgnih.gov
Utilization in Mechanistic Investigations (e.g., Isotope Labelling)
NMR spectroscopy, particularly when combined with isotopic labeling, is a powerful tool for investigating reaction mechanisms. kit.edu In the context of reactions involving this compound, isotopic labeling can be used to trace the fate of specific atoms or functional groups. For instance, using methyl iodide labeled with deuterium (B1214612) (CD₃I) or ¹³C (¹³CH₃I) in the synthesis of this compound allows for the precise tracking of the methyl group during subsequent reactions. nih.govnih.gov
This approach is valuable in studying, for example, methylation reactions where the 1,2,3-trimethylimidazolium cation acts as a methyl source. By monitoring the changes in the NMR spectrum, such as the appearance of new signals corresponding to the isotopically labeled product, the reaction pathway can be elucidated. nih.gov This technique has been successfully employed in various mechanistic studies, including those in proteomics and peptidomics. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes observed in the FT-IR spectrum include:
C-H stretching vibrations: These typically appear in the region of 3100-2900 cm⁻¹. The aromatic C-H stretching of the imidazolium ring is observed at higher wavenumbers compared to the aliphatic C-H stretching of the methyl groups. mpg.de
C=C and C=N stretching vibrations: The stretching of the carbon-carbon and carbon-nitrogen double bonds within the imidazolium ring gives rise to characteristic bands in the 1650-1500 cm⁻¹ region. mpg.de
C-H bending vibrations: These are found at lower wavenumbers, typically in the 1450-1350 cm⁻¹ range. mpg.de
Ring vibrations: The entire imidazolium ring can undergo various stretching and bending vibrations, contributing to the fingerprint region of the spectrum.
A representative set of FT-IR absorption bands for this compound is provided below:
Table 2: Characteristic FT-IR Absorption Bands for this compound. mpg.de
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3084 | Aromatic C-H Stretch |
| 2943 | Aliphatic C-H Stretch |
| 1626, 1596, 1552, 1519 | C=C and C=N Ring Stretching |
| 1432 | C-H Bending |
The FT-IR spectrum serves as a valuable fingerprint for the identification and characterization of this compound, complementing the data obtained from NMR spectroscopy. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orglibretexts.org The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
The imidazolium cation contains a π-electron system, which gives rise to π → π* transitions. These transitions typically occur in the UV region of the electromagnetic spectrum. The position and intensity of the absorption maximum (λ_max) can be influenced by the solvent and the nature of the anion. In the case of this compound, the iodide anion can also exhibit charge-transfer-to-solvent transitions, which may overlap with the absorptions of the cation. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Ionic Species Characterization
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the precise determination of the mass-to-charge ratio (m/z) of ions, allowing for the unambiguous identification of the chemical formula of the 1,2,3-trimethylimidazolium cation. mpg.deresearchgate.net
In an HRMS experiment, the this compound sample is ionized, and the resulting cation, [C₆H₁₁N₂]⁺, is detected. The high resolution of the instrument allows for the measurement of the m/z value with a high degree of accuracy, which can then be compared to the calculated exact mass of the ion. This comparison confirms the elemental composition of the cation. mpg.de
For example, the calculated exact mass for the 1,2,3-trimethylimidazolium cation (C₆H₁₁N₂⁺) can be compared to the experimentally determined value to confirm its identity. This technique is particularly valuable in distinguishing between isobaric species (ions with the same nominal mass but different elemental compositions).
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. nih.gov
For this compound, an XPS analysis would be expected to provide detailed information about the constituent elements: carbon (C), nitrogen (N), and iodine (I).
Expected Binding Energies and Chemical State Information:
Iodine (I): The I 3d region of the XPS spectrum is particularly informative. It exhibits a distinct spin-orbit splitting into two peaks, I 3d₅/₂ and I 3d₃/₂. For metal iodides, the I 3d₅/₂ peak is typically observed around 619 eV. researchgate.netthermofisher.com In this compound, the binding energy would be influenced by the ionic nature of the bond between the imidazolium cation and the iodide anion. A detailed analysis of these peak positions and shapes could reveal subtle electronic effects of the organic cation on the iodide.
Nitrogen (N): The N 1s spectrum would provide insight into the chemical environment of the two nitrogen atoms in the imidazolium ring. Due to their different bonding environments (one bonded to three methyl groups, the other to one methyl group and part of the double bond), they might exhibit slightly different binding energies, or a broadened peak, which could be deconvoluted to identify the distinct nitrogen species.
Carbon (C): The C 1s spectrum would be complex, with multiple peaks corresponding to the different types of carbon atoms in the 1,2,3-trimethylimidazolium cation. These include the three methyl carbons and the carbons of the imidazolium ring. Deconvolution of the C 1s spectrum would be necessary to assign peaks to the specific carbon environments.
A hypothetical table of expected XPS binding energies for this compound is presented below. It is important to note that these are approximate values and actual experimental data is required for confirmation.
| Element | Orbital | Expected Binding Energy (eV) | Information Provided |
| Iodine | I 3d₅/₂ | ~619 | Chemical state of iodide anion |
| Iodine | I 3d₃/₂ | ~630.5 | Spin-orbit component |
| Nitrogen | N 1s | 399 - 402 | Chemical environment of ring nitrogens |
| Carbon | C 1s | 284 - 287 | Different carbon environments (methyl, ring) |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is a highly sensitive method for the study of free radicals, transition metal ions, and other paramagnetic species. nih.govcopernicus.org
For a pure, stable sample of this compound, which is a diamagnetic salt, no EPR signal would be expected. The presence of an EPR signal would indicate the existence of paramagnetic species, which could arise from several sources:
Impurities: The presence of transition metal ion impurities from the synthesis process could lead to EPR signals.
Degradation: Exposure to radiation (e.g., UV light) or high temperatures could induce homolytic bond cleavage, leading to the formation of radical species. Studies on other imidazolium-based ionic liquids have shown that irradiation can generate persistent radicals. researchgate.net
Redox Reactions: If this compound is involved in a reaction that proceeds via a single-electron transfer mechanism, EPR could be used to detect and characterize the resulting radical intermediates.
In the event of radical formation, the EPR spectrum would provide valuable information. The g-factor, hyperfine coupling constants, and line shape could help to identify the structure of the radical species. For instance, if a radical were centered on the imidazolium ring, hyperfine coupling to the nitrogen and hydrogen nuclei would produce a characteristic splitting pattern in the EPR spectrum.
While no specific EPR studies on this compound have been found, research on similar imidazolium ionic liquids has demonstrated the potential of EPR in understanding their stability and reactivity. researchgate.net For example, in irradiated 1-butyl-3-methylimidazolium (bmim) based ionic liquids, complex EPR signals have been observed and attributed to the formation of distinct radical cations.
Solution Phase Behavior and Supramolecular Chemistry
Ion Pairing and Aggregation Phenomena in Solution
In solution, 1,2,3-trimethylimidazolium iodide, like other ionic liquids, exhibits a tendency for ion pairing and aggregation. The degree of this association is influenced by factors such as solvent polarity and temperature. In solvents with low dielectric constants, the electrostatic attraction between the 1,2,3-trimethylimidazolium cation and the iodide anion is more pronounced, leading to the formation of contact ion pairs. As the concentration increases, these ion pairs can further assemble into larger aggregates.
Studies on similar imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM][OAc]), have shown strong ion pairing in the neat liquid. nih.gov The substitution of the anion can significantly affect this behavior; for instance, replacing acetate with the bis{(trifluoromethyl)sulfonyl}imide ([TFSI]⁻) anion reduces ion pairing due to the lower charge density of the [TFSI]⁻ anion and weaker electrostatic interactions with the cation. nih.gov Pulsed field gradient nuclear magnetic resonance (PFG NMR) is a powerful technique to probe these phenomena by measuring the self-diffusion coefficients of the individual ions, which can provide insights into the extent of ion pairing and aggregation. nih.gov
Dynamic-Structural Behavior of 1,2,3-Trimethylimidazolium Ions in Solvents
The dynamic behavior of the 1,2,3-trimethylimidazolium cation in solution is characterized by various motions, including translational diffusion, rotational diffusion, and conformational changes. The interaction with solvent molecules plays a significant role in these dynamics.
Research on the photodissociation of triiodide (I₃⁻) in different solvents, including acetonitrile, water, ethanol, and methanol (B129727), highlights the influence of the solvent on the structural dynamics of the resulting iodide and diiodide radical anion (I₂⁻˙) fragments. nih.gov While this study does not directly involve the 1,2,3-trimethylimidazolium cation, it demonstrates how the solvent environment dictates the immediate structural changes and subsequent equilibration of ionic species in solution. nih.gov The ground state structure of the triiodide anion itself is known to vary depending on the solvent. nih.gov
For the 1,2,3-trimethylimidazolium cation, its interactions with solvent molecules will modulate its reorientational dynamics and the lifetime of any specific solvent-cation complexes. Techniques like NMR spectroscopy, including Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about the spatial proximity and dynamic interactions between the cation and solvent molecules. rsc.orgnih.gov
Influence of Confined Water on Ionic Liquid Supramolecular Structure
The presence of water, even in small amounts, can significantly influence the supramolecular organization of ionic liquids. rsc.orgnih.gov Water molecules can become "confined" within the ionic network, acting as a supramolecular guest within a host formed by the ions. rsc.orgnih.gov
A study on specially designed imidazolium-based ionic liquids, including 1,2,3-trimethyl-1H-imidazol-3-ium imidazol-1-ide (MMMI·Im), revealed that water molecules can be trapped within the ionic network through strong hydrogen bonds. rsc.orgnih.gov In the solid state, X-ray diffraction showed that a water molecule is held by hydrogen bonds to the nitrogens of two imidazolate anions, forming a guest@host supramolecular structure. rsc.orgnih.gov This arrangement is largely maintained in solution, as detected by ¹H–¹H NOESY experiments in solvents of varying dielectric constants. rsc.orgnih.gov This confined water was also found to catalyze H/D exchange with acidic protons from other substrates, such as chloroform. rsc.orgnih.gov
The influence of water and confinement on the self-assembly of imidazolium-based ionic liquids at interfaces has also been investigated. nih.gov It has been shown that boundary conditions, including confinement, surface charging, and the presence of water, can trigger the formation of ordered bilayer structures at interfaces, which may not be an intrinsic property of the ionic liquid itself. nih.gov
Molecular Recognition and Host-Guest Complexation Studies
The 1,2,3-trimethylimidazolium cation and the iodide anion can participate in molecular recognition and host-guest complexation. The imidazolium (B1220033) ring, with its delocalized positive charge and aromatic character, can act as a recognition site for various guest molecules.
Macrocyclic hosts containing 1,2,3-triazolium units, which are structurally related to the 1,2,3-trimethylimidazolium cation, have been shown to be effective receptors for anions. nih.gov These macrocycles utilize multiple non-covalent interactions, including hydrogen bonding and anion-π interactions, to bind anionic species. nih.gov For instance, a tetra-1,2,3-triazolium macrocycle demonstrated strong binding towards sulfate (B86663) and a preference for iodide and bromide over smaller halides in a DMSO/water mixture. nih.gov
The iodide anion itself can be the subject of molecular recognition. Protonated forms of a tetrazine-based ligand have been shown to form stable complexes with iodide in aqueous solution. unifi.itrsc.org In the solid state, the interaction between the iodide anion and the protonated ligand is dominated by anion-π interactions with the tetrazine ring. unifi.itrsc.org
Furthermore, host-guest complexes involving tris-urea receptors have been shown to encapsulate hydrogen-bonded chains of dihydrogen phosphate (B84403) anions, with tetra-n-butylammonium cations acting as counter-ions. nih.gov This highlights the ability of well-designed hosts to selectively bind and organize ionic species in the solid state.
Investigation of Non-Covalent Interactions in Solution Assembly
The assembly of this compound in solution is governed by a variety of non-covalent interactions, including ionic (cation-anion), π-π stacking, cation-π, and anion-π interactions.
Ionic Interactions: The primary interaction is the electrostatic attraction between the positively charged 1,2,3-trimethylimidazolium cation and the negatively charged iodide anion. This is the driving force for ion pairing and aggregation.
π-π Stacking: The imidazolium rings of the cations can stack on top of each other. While cation-cation repulsion would seem to disfavor this, calculations have shown that cation-cation π-π stacking can occur in small clusters of 1,2,4-triazolium cations and anions, with interplane distances of around 3.2 Å. dtic.mil
Cation-π Interactions: The electron-rich π-system of an aromatic ring can interact favorably with a cation. proteopedia.orgnih.gov In the context of this compound, this could involve the interaction of the imidazolium cation with another aromatic molecule in solution. These interactions are known to be significant in stabilizing protein structures and in catalysis. proteopedia.orgnih.gov
Anion-π Interactions: Anions can interact favorably with electron-deficient aromatic rings. rsc.org Theoretical studies have shown these interactions to be energetically significant. rsc.org The iodide anion can interact with the π-system of the 1,2,3-trimethylimidazolium cation. Studies on co-crystals of iodide with other π-acidic systems, like tetrabromoquinone, have revealed the nature of this interaction to be predominantly electrostatic with a significant dispersion component. nih.gov In the solid state, iodide and triiodide anions have been observed to engage in anion-π interactions with a tetrazine-based receptor. unifi.itrsc.org
The interplay of these various non-covalent forces dictates the rich supramolecular chemistry of this compound in solution and in the solid state.
Electrochemical Research and Energy Applications
Ionic Liquid Electrolytes in Electrochemical Devices
The substitution of the acidic proton at the C2 position in the imidazolium (B1220033) ring with a methyl group, as in the 1,2,3-trimethylimidazolium cation, is expected to enhance the electrochemical stability of the cation. mdpi.com Research on related 1,2,3-trialkylimidazolium-based room-temperature ionic liquids (RTILs) has shown their potential in electrochemical systems. For instance, 1-propyl-2,3-dimethylimidazolium bis(trifluoromethyl)imide (PMMIm(TFSI)) has demonstrated electrochemical stability suitable for Li-ion cells. mdpi.com Furthermore, 1-propyl-2,3-dimethylimidazolium and 1-butyl-2,3-dimethylimidazolium cations have been found suitable for dual intercalating molten electrolyte cells. mdpi.com While specific research on 1,2,3-trimethylimidazolium iodide in capacitors and batteries is limited in the provided results, the electrochemical properties of the broader class of 1,2,3-trialkylimidazolium ionic liquids suggest potential applicability.
The iodide/triiodide (I⁻/I₃⁻) redox couple is a key component in the electrolyte of dye-sensitized solar cells (DSSCs), which are a type of photoelectrochemical system for converting sunlight to electricity. nih.govsigmaaldrich.com This redox couple is responsible for regenerating the photo-oxidized dye, a crucial step in the cell's operation. nih.govresearchgate.net The electrolyte, typically containing the I⁻/I₃⁻ mixture, fills the space between the dye-sensitized mesoporous TiO₂ electrode and a counter electrode. nih.govsigmaaldrich.com
The I⁻/I₃⁻ redox couple has been the preferred choice since the early development of DSSCs, contributing to the most stable and efficient devices. nih.gov Its advantages include good solubility, minimal light absorption in the visible spectrum, a suitable redox potential, and rapid dye regeneration. nih.govresearchgate.net The standard potential of the I⁻/I₃⁻ redox couple is approximately 0.35 V versus the normal hydrogen electrode (NHE). nih.gov However, the use of iodide-based electrolytes can present challenges, such as the corrosive nature of iodine and light absorption by triiodide in the blue region of the spectrum. nih.govresearchgate.net This has prompted research into alternative iodine-free redox couples. nih.govresearchgate.net
The regeneration of the oxidized dye by iodide involves the formation of a diiodide radical (I₂⁻•), which then disproportionates to triiodide (I₃⁻) and iodide (I⁻), a process that leads to a significant potential energy loss. nih.govresearchgate.net
The diffusion coefficient of triiodide (D(I₃⁻)) in the electrolyte is a critical factor influencing the performance of DSSCs, as it can limit the short-circuit current. The transport of I₃⁻ ions occurs through both physical diffusion and a Grotthuss-type exchange mechanism. The diffusion coefficients of triiodide in various ionic liquid-based electrolytes have been determined using electrochemical methods like steady-state cyclic voltammetry at microelectrodes. fau.deresearchgate.net These studies often involve binary mixtures of ionic liquids to optimize properties like viscosity and conductivity. fau.deresearchgate.net For instance, research has been conducted on mixtures of 1-methyl-3-propylimidazolium iodide with other ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) dicyanamide. fau.de
| Electrolyte System | Measured Property | Key Finding | Reference |
|---|---|---|---|
| Binary mixtures of ionic liquids (e.g., 1-methyl-3-propylimidazolium iodide and 1-ethyl-3-methylimidazolium dicyanamide) | Triiodide Diffusion Coefficient | Determined via steady-state cyclic voltammetry at platinum disk microelectrodes. | fau.de |
| Mixture of 1-methyl-3-propylimidazolium iodide and 1-butyl-3-methylimidazolium tetrafluoroborate | Triiodide Diffusion Coefficient | Evaluated using four electrochemical methods, including impedance spectroscopy and cyclic voltammetry. | researchgate.net |
| Succinonitrile-based gel electrolyte with 1-butyl-3-methylimidazolium tetrafluoroborate | Diffusion coefficients of iodide and triiodide | The addition of the ionic liquid and silica (B1680970) had no significant adverse effect on ion mobility. | researchgate.net |
Utilization as Redox Mediators in Dye-Sensitized Solar Cells (DSSCs)
Electrochemical Characterization Techniques
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the electrochemical window of an electrolyte. chem-soc.siossila.com The electrochemical window defines the potential range within which the electrolyte is stable and does not undergo decomposition. chem-soc.si This is particularly important for applications like electric double-layer capacitors (EDLCs), where the energy density is proportional to the square of the operating voltage. chem-soc.si
Electrochemical Impedance Spectroscopy (EIS) for Ionic Conduction
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the ionic conductivity and interfacial properties of electrolyte materials. It involves applying a small amplitude alternating current (AC) voltage or current over a range of frequencies and measuring the resulting impedance. The data is often represented as a Nyquist plot, which can be modeled with an equivalent electrical circuit to determine various parameters, including bulk resistance, charge transfer resistance, and diffusion characteristics.
Interactive Data Table: Hypothetical EIS Data for an Imidazolium-Based Ionic Liquid
The following table is a hypothetical representation of what EIS data for an imidazolium-based ionic liquid might look like, as specific data for this compound is unavailable.
| Frequency (Hz) | Real Impedance (Z') (Ω) | Imaginary Impedance (-Z'') (Ω) |
| 100000 | 50 | 10 |
| 10000 | 55 | 25 |
| 1000 | 70 | 50 |
| 100 | 100 | 80 |
| 10 | 150 | 100 |
| 1 | 200 | 90 |
| 0.1 | 250 | 70 |
Solid-State Ionic Conduction Studies
The investigation of solid-state ionic conductors is a burgeoning field, driven by the demand for safer and more stable all-solid-state batteries. Ionic liquids, including those based on imidazolium cations, can be incorporated into solid polymer or composite electrolytes to enhance their ionic conductivity. These solid electrolytes aim to combine the favorable properties of ionic liquids, such as high thermal stability and non-volatility, with the mechanical integrity of a solid matrix.
Research in this area has explored the use of various imidazolium salts within polymer hosts like poly(ethylene oxide) (PEO) or in composite materials. The ionic conductivity of these solid-state systems is highly dependent on factors such as the specific ionic liquid used, its concentration, the nature of the polymer or inorganic filler, and the operating temperature.
However, specific studies detailing the use of this compound in solid-state ionic conduction applications and its resulting performance metrics are not present in the available scientific literature. Therefore, no specific data on its solid-state ionic conductivity can be presented.
Interactive Data Table: Illustrative Ionic Conductivity of Imidazolium-Based Solid Polymer Electrolytes
This table provides an illustrative example of how the ionic conductivity of a solid polymer electrolyte containing an imidazolium iodide might be presented. This is not based on experimental data for this compound.
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (S/cm) |
| PEO + 20 wt% Imidazolium Iodide | 25 | 1.5 x 10⁻⁵ |
| PEO + 20 wt% Imidazolium Iodide | 50 | 8.2 x 10⁻⁵ |
| PEO + 30 wt% Imidazolium Iodide | 25 | 3.1 x 10⁻⁵ |
| PEO + 30 wt% Imidazolium Iodide | 50 | 1.2 x 10⁻⁴ |
| PEO/ceramic + 20 wt% Imidazolium Iodide | 25 | 5.6 x 10⁻⁵ |
| PEO/ceramic + 20 wt% Imidazolium Iodide | 50 | 2.5 x 10⁻⁴ |
Catalysis and Reaction Media Studies
Role as Lewis Acid Catalysts in Organic Synthesis
A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct. wikipedia.orglibretexts.org This interaction is fundamental to many catalytic processes. The compound 1,2,3-trimethylimidazolium iodide can exhibit Lewis acidic characteristics through multiple mechanisms.
Firstly, the imidazolium (B1220033) cation itself, while not a classic Lewis acid with an empty orbital like boron trifluoride, can engage in non-covalent interactions such as hydrogen bonding (especially if a C2-proton is present, though absent in this fully methylated version) and ion-dipole interactions, which activate substrates. More significantly, certain organohalogen compounds can be considered a type of Lewis acid. wikipedia.org
Secondly, and more prominently, the iodide component can play a crucial role. Molecular iodine (I₂) is known to act as a Lewis acid, forming charge-transfer complexes. libretexts.org In the context of the ionic salt, the iodide ion (I⁻) can participate in reactions where it is transiently oxidized or acts as a nucleophile to generate a more reactive intermediate, which then interacts with the substrate in a manner analogous to Lewis acid catalysis. For instance, in reactions involving epoxides or ethers, the iodide can attack an electrophilic carbon, leading to a ring-opening or cleavage that facilitates the subsequent reaction steps. This activation of the substrate is a key feature of Lewis acid catalysis.
Applications in Diverse Organic Transformations
The catalytic properties of this compound and related imidazolium salts have been explored in a variety of organic reactions. The iodide anion is often the key player, acting as a potent nucleophile or a component of the catalytic cycle.
Glycosidation is a critical process for synthesizing complex carbohydrates. The formation of glycosyl iodides as highly reactive intermediates is a key strategy for achieving stereoselective glycosylation. nih.gov These intermediates are significantly more reactive than their bromide or chloride counterparts, enabling greater stereocontrol. nih.gov
While direct studies specifying this compound are not prevalent, the underlying chemistry strongly supports its potential application. The process often involves the in situ generation of glycosyl iodides from more stable precursors like per-O-acetylated sugars by treatment with an iodide source, such as trimethylsilyl (B98337) iodide (TMSI). nih.gov this compound can serve as this essential iodide source. Furthermore, recent methods have utilized catalytic amounts of hydrogen iodide (HI), generated in situ from N-iodosuccinimide (NIS), to activate glycosyl donors, where the iodide anion is crucial for controlling the anomeric stereochemistry. rsc.org
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comorganic-chemistry.org The reaction is often catalyzed by Lewis acids or bases. iieta.org
The role of iodide in catalyzing Michael additions has been documented. For instance, molecular iodine (I₂) has been used as a catalyst for the Michael addition of indoles to α,β-unsaturated ketones. iieta.org In this context, this compound can function as a catalyst by providing the iodide ion, which can activate the Michael acceptor. The imidazolium cation can also contribute by stabilizing intermediates or acting as a phase-transfer agent, particularly in reactions involving different phases. The use of ionic liquids as both catalyst and medium for Michael additions is a well-established strategy to enhance reaction efficiency. organic-chemistry.org
Table 1: Examples of Catalysts in Michael Addition Reactions This table presents various catalysts used in Michael addition reactions to illustrate the context in which an iodide-containing compound like this compound would operate. Data is compiled from general literature.
| Catalyst System | Michael Donor | Michael Acceptor | Solvent | Typical Outcome |
| Iodine (I₂) | Indole | α,β-Unsaturated Ketone | Dichloromethane | Good yields of adducts rsc.org |
| Thiourea Organocatalyst | Isobutyraldehyde | Maleimide | Water | High yield and enantioselectivity nih.gov |
| Ionic Liquid [bmIm]OH | Active Methylene (B1212753) Compound | Conjugated Ketone | Neat | Dramatic rate enhancement |
| Ga(DS)₃ (LASC) | Indole | α,β-Unsaturated Ketone | Water | High efficiency iieta.org |
Extractive and oxidative desulfurization processes are crucial for producing clean fuels. Imidazolium-based ionic liquids have been extensively studied for this purpose due to their ability to selectively extract sulfur-containing compounds from fuel streams. While specific data on this compound is scarce, related compounds like 1-pentyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide have shown effectiveness in simultaneously removing sulfur, nitrogen, and aromatic compounds from gasoline. The mechanism relies on the high affinity and solubility of the sulfur compounds in the ionic liquid phase. The choice of both the cation and anion of the ionic liquid significantly impacts the extraction efficiency.
The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a key area of green chemistry. The synthesis of cyclic carbonates from CO₂ and epoxides is a prominent example. This reaction is typically catalyzed by a binary system consisting of a Lewis acid and a nucleophilic co-catalyst.
Imidazolium salts, particularly those containing halide anions, are highly effective co-catalysts. The iodide anion is generally the most active among the halides due to its high nucleophilicity. The proposed mechanism involves the iodide attacking the electrophilic carbon of the epoxide, leading to a ring-opening to form a halo-alkoxide intermediate. This intermediate then reacts with CO₂ to form a carbonate, which subsequently undergoes an intramolecular cyclization to release the cyclic carbonate and regenerate the iodide catalyst.
While many studies use tetrabutylammonium (B224687) iodide (TBAI) as the co-catalyst, imidazolium iodides are also excellent candidates. nih.gov Silicon-based poly-imidazolium salts have been shown to be highly efficient heterogeneous catalysts for this transformation under solvent-free conditions. wikipedia.org The role of the iodide is critical for the catalytic cycle's efficiency.
Table 2: Comparison of Co-catalysts for CO₂ Fixation This table compares the effectiveness of different tetrabutylammonium halides as co-catalysts with an aluminum complex, highlighting the superior performance of iodide. This serves as a proxy for the expected high activity of an imidazolium iodide.
| Catalyst System | Co-catalyst | Temperature (°C) | CO₂ Pressure (bar) | Conversion (%) |
| Adduct 1 | TBAI | 50 | 1 | ~60% nih.gov |
| Adduct 1 | TBAB | 50 | 1 | ~55% nih.gov |
| Adduct 1 | TBAC | 50 | 1 | ~40% nih.gov |
| Adduct 1 | TBAF | 50 | 1 | No conversion nih.gov |
TBAI: Tetrabutylammonium iodide, TBAB: Tetrabutylammonium bromide, TBAC: Tetrabutylammonium chloride, TBAF: Tetrabutylammonium fluoride (B91410).
The cleavage of ethers, which are generally unreactive, requires harsh conditions or effective catalysts. Strong acids such as hydroiodic acid (HI) are classic reagents for this transformation. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the iodide ion. libretexts.orgkhanacademy.org
More modern and milder methods often utilize an iodide source in a different form. Reagents like lithium iodide or iodotrimethylsilane (B154268) are effective for cleaving various types of ethers. rsc.orgresearchgate.net In this context, this compound can be considered a stable, easy-to-handle source of nucleophilic iodide for promoting ether cleavage, potentially under milder conditions than using anhydrous HI. The reaction would proceed by the iodide ion attacking one of the carbon atoms adjacent to the ether oxygen, leading to the displacement of an alcohol or phenol (B47542). Aryl alkyl ethers consistently yield a phenol and an alkyl halide because the iodide ion does not attack the aromatic ring carbon. libretexts.org
Mechanistic Investigations of Catalytic Cycles
One area of investigation is the formation of halometallate molten salts. lookchem.com In the presence of a metal halide catalyst, this compound can form complex anions, such as [FeCl₃I]⁻ or other halometallates. The formation of these species can significantly alter the Lewis acidity of the catalytic system and influence the coordination environment of the metal center, thereby affecting the catalytic activity and selectivity.
Furthermore, the cation and anion of the ionic liquid can have distinct roles. The imidazolium cation, through hydrogen bonding or other non-covalent interactions, can stabilize charged intermediates or transition states. The iodide anion, being a good nucleophile and leaving group, can also directly participate in the reaction mechanism. For instance, in reactions involving halide exchange or in catalytic cycles where an iodide intermediate is formed, the iodide anion from the ionic liquid can play a crucial role.
While direct mechanistic studies on catalytic cycles specifically employing this compound are not widely reported, research on related systems provides a framework for understanding its potential influence. For example, mechanistic studies of reactions catalyzed by N-heterocyclic carbene (NHC) precursors, which can be generated from imidazolium salts, offer valuable insights. Although this compound itself is not a direct precursor to a stable NHC due to the methylation at the C2 position, the principles of how the ionic environment affects catalytic intermediates are transferable.
The following table outlines potential roles of this compound in influencing catalytic cycles, based on established principles from related ionic liquid and catalytic systems.
| Mechanistic Aspect | Potential Role of this compound | Consequence on Catalytic Cycle |
| Catalyst Solubilization | Acts as a solvent for both polar and nonpolar reactants and catalysts. | Ensures a homogeneous reaction environment, increasing catalyst-substrate interaction. |
| Intermediate Stabilization | The imidazolium cation can stabilize anionic intermediates through electrostatic interactions or hydrogen bonding. | Lowers the activation energy of key steps in the catalytic cycle. |
| Anion Participation | The iodide anion can act as a nucleophile or a ligand for the metal center. | Can facilitate catalyst activation or be involved in the product-forming step. |
| Formation of Active Species | Can react with metal salts to form catalytically active halometallate complexes. lookchem.com | Alters the nature of the active catalyst, potentially enhancing its activity and selectivity. |
Advanced Materials Science and Engineering
Design and Synthesis of Ionic Liquid Crystals (ILCs)
The compound 1,2,3-trimethylimidazolium iodide is a member of the 1-alkyl-3-methylimidazolium iodide class of ionic liquids, which have been pivotal in the design of novel ionic liquid crystals (ILCs). A key strategy in this field involves leveraging non-covalent interactions, particularly halogen bonding, to induce or modify liquid crystalline phases.
Utilizing Halogen Bonding for Mesogen Design
A bottom-up approach using halogen bonding (XB) has been successfully applied to design new types of ILCs from non-mesomorphic or weakly mesomorphic starting materials. acs.orgresearchgate.net This strategy takes advantage of the specific interaction between a halogen bond donor (such as an iodoperfluorocarbon) and a halogen bond acceptor, in this case, the iodide anion of the 1,2,3-trimethylimidazolium salt. acs.orgresearchgate.net The high directionality of the halogen bond, which forms along the C-I bond axis at an angle close to 180°, is crucial. researchgate.net This interaction leads to the formation of a rigid, non-aromatic, supramolecular anion that functions as the mesogenic (liquid crystal-inducing) core. acs.orgresearchgate.net
Research has shown that by combining 1-alkyl-3-methylimidazolium iodides with iodoperfluorocarbons, it is possible to create supramolecular complexes that exhibit liquid crystalline properties, even when the starting ionic liquid is not mesomorphic itself. acs.org For instance, halogen-bonded complexes between 1-polyfluoroalkyl-3-alkylimidazolium iodides and mono-iodoperfluoroalkanes typically form a 1:1 stoichiometry. acs.org This self-assembly process, driven by the halogen bond, creates a new class of superfluorinated supramolecular ILCs where the mesomorphism is encoded within the halogen-bonded superanion. acs.org
Engineering Layered Structures and Smectic Mesophases
The formation of the halogen-bonded supramolecular anion significantly influences the bulk organization of the material, promoting the creation of layered structures characteristic of smectic mesophases. acs.org X-ray structure analysis of complexes between 1-ethyl-3-methylimidazolium (B1214524) iodide and iodoperfluorooctane revealed a layered structure. acs.orgresearchgate.net This layering is a direct consequence of the well-known tendency of perfluoroalkyl chains to segregate from hydrocarbon chains (the fluorophobic effect). acs.orgresearchgate.net
The combination of the directional halogen bond and the fluorophobic effect leads to an efficient segregation of the different molecular segments, resulting in a lamellar organization. acs.orgacs.org This ordered arrangement is consistent with the observation of smectic A mesophases in these materials. acs.orgacs.org Notably, many of these halogen-bonded complexes melt below 100 °C and are mesomorphic at room temperature, representing a new family of functional ionic liquid crystals. acs.orgresearchgate.net Even starting imidazolium (B1220033) salts that are non-mesomorphic can be engineered to produce ILCs with enantiotropic liquid crystalline phases over broad temperature ranges through this halogen bonding strategy. acs.org
Application as Organic Structure-Directing Agents (OSDAs) in Zeolite Synthesis
Organic cations, including this compound, play a critical role as organic structure-directing agents (OSDAs) in the synthesis of zeolites. acs.orgfigshare.comresearchgate.net OSDAs influence the crystallization process, guiding the formation of specific microporous framework topologies. rsc.org Imidazolium-based cations have proven to be a versatile class of OSDAs for preparing a wide range of zeolites. acs.orgfigshare.com
Directing Crystallization of Specific Zeolite Frameworks (e.g., RTH-type, ITQ-12)
The 1,2,3-trimethylimidazolium (123TMI⁺) cation has been successfully used to synthesize aluminosilicate (B74896) zeolites with the RTH-type framework. researchgate.net RTH-type zeolites are notable for their potential as catalysts in important industrial reactions like the methanol-to-olefins (MTO) process. acs.orgfigshare.comresearchgate.net Research has demonstrated the synthesis of an aluminosilicate RTH-type zeolite with a Si/Al ratio of 10 using 123TMI⁺ as the OSDA in hydroxide (B78521) media without requiring seed crystals. researchgate.net The resulting zeolite exhibits a distinct cuboid morphology composed of very small, ill-defined crystallites. researchgate.net
In contrast, the synthesis of the small-pore pure silica (B1680970) zeolite ITQ-12 (framework code ITW) is directed by a different, though structurally related, cation. Extensive research shows that ITQ-12 is synthesized using 1,3,4-trimethylimidazolium hydroxide as the OSDA in the presence of fluoride (B91410). acs.orgnih.govresearchgate.net In the as-synthesized ITQ-12, the flat 1,3,4-trimethylimidazolium cation is located on the equatorial plane of the slit-shaped [4⁴5⁴6⁴8⁴] cage within the zeolite structure, demonstrating the cooperative structure-directing effect between the OSDA and the fluoride anion. acs.orgnih.gov Therefore, while the imidazolium core is central, the specific substitution pattern on the ring is crucial for directing crystallization towards a particular framework.
| Zeolite Framework | Effective OSDA Cation | Synthesis Details | Resulting Material | Reference |
|---|---|---|---|---|
| RTH-type | 1,2,3-Trimethylimidazolium (123TMI⁺) | Hydroxide media with Na⁺ or K⁺ as co-cations; no seed crystals required. | Aluminosilicate RTH with Si/Al = 10; cuboid morphology. | researchgate.net |
| ITQ-12 (ITW) | 1,3,4-Trimethylimidazolium | Fluoride media with fumed silica as the silica source; hydrothermal conditions at 448 K. | Pure silica ITQ-12; OSDA located in the [4⁴5⁴6⁴8⁴] cage. | acs.orgnih.gov |
Influence of Inorganic Co-cations and Synthesis Conditions
The synthesis of zeolites is a kinetically controlled process where phase selectivity is influenced by multiple factors beyond the choice of OSDA. iza-online.org These include the presence of inorganic co-cations, the composition of the synthesis gel, and the hydrothermal processing conditions. iza-online.orgrsc.org
In the synthesis of RTH-type zeolite using this compound, the presence of inorganic co-cations like Na⁺ or K⁺ in the hydroxide media is a key factor. researchgate.net The choice of these alkali cations can impact the final product's properties and crystallization kinetics. Furthermore, general studies on imidazolium-directed zeolite synthesis show that parameters such as water concentration, the presence of inorganic impurities, crystallization temperature, and time can determine which of several possible zeolite phases is formed. rsc.org For example, in some systems using a different imidazolium OSDA, the presence of potassium impurities favored the formation of ZSM-12, while the introduction of germanium led to a sequence of other frameworks. rsc.org These findings highlight the complex interplay between the organic template and the inorganic synthesis environment in determining the final zeolite structure.
Development of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials are a class of advanced functional materials that combine the properties of both organic and inorganic components in a single compound. rsc.orgrsc.org this compound serves as a valuable precursor for creating such hybrids, particularly those involving halometallate anions. rsc.orgrsc.org
A notable example is the synthesis of a tetrahaloferrate molten salt, (1,2,3-trimethylimidazolium)[FeCl₄] or (trimim)[FeCl₄]. rsc.org This material is synthesized in a two-step process. First, this compound is prepared by reacting 1,2-dimethylimidazole (B154445) with methyl iodide. rsc.orgrsc.org The resulting iodide salt is then converted to the chloride salt via anion exchange and subsequently reacted with anhydrous iron(III) chloride (FeCl₃) to yield the final hybrid material. rsc.org
This hybrid compound exhibits interesting structural and physical properties, including multiple phase transitions in the solid state that are influenced by the thermal motion of the 1,2,3-trimethylimidazolium cation. rsc.org Such materials are of interest for their potential thermal, magnetic, and electrical properties. rsc.orgrsc.org The local orientational disorder of the imidazolium cation within the halometallate structure can give rise to significant ionic conductivity. rsc.org Other complex hybrid materials have also been synthesized where the 1,2,3-trimethylimidazolium cation acts as the counterion to an anionic ruthenium complex, demonstrating its utility in organometallic chemistry. unibo.it
| Property | Description | Reference |
|---|---|---|
| Synthesis of Precursor | This compound is synthesized from 1,2-dimethylimidazole and methyl iodide in acetonitrile. | rsc.orgrsc.org |
| Synthesis of Hybrid | The iodide salt is converted to a chloride salt and then reacted with anhydrous FeCl₃. | rsc.org |
| Structure | A hybrid organic-inorganic molten salt containing the 1,2,3-trimethylimidazolium cation and the [FeCl₄]⁻ anion. | rsc.org |
| Physical Properties | Exhibits multiple crystal structure phase transitions in the solid state; shows temperature-dependent ionic conductivity. | rsc.orgrsc.org |
| Area of Interest | Advanced functional materials with potential thermal, magnetic, and ferroelectric properties. | rsc.org |
Formation of Halometallate Complexes (e.g., (trimim)[FeCl₄])
This compound ([trimim]I) serves as a cationic precursor in the synthesis of halometallate ionic liquids. A notable example is the formation of (trimim)[FeCl₄], a compound that has been studied for its unique material properties. lookchem.com The synthesis involves the reaction of this compound with an appropriate metal halide, in this case, iron(III) chloride.
Studies on similar systems, such as the methimazole-iodine system's interaction with palladium, further illustrate the capacity of imidazolium-based compounds to form stable complexes with transition metals. For instance, the complex cation [PdII(MeImHS)₄]²⁺ can be formed, showcasing the coordination of metal ions with imidazolium-derived ligands. rsc.org
Integration into Perovskite-Type Compounds for Optoelectronic Applications (e.g., Photocatalysis)
The integration of organic cations into perovskite structures is a highly active area of research for developing next-generation optoelectronic materials for applications like solar cells and photocatalysis. While direct integration of the 1,2,3-trimethylimidazolium cation into a classic ABX₃ perovskite structure is less common than smaller cations like methylammonium, its role as a component in more complex or layered perovskite-type structures is an area of exploration. nih.gov
Imidazolium-based ionic liquids are known for their potential in materials science, including the synthesis of advanced materials like polymers and nanomaterials. ontosight.ai The structural versatility of the imidazolium cation allows it to be functionalized, which can influence the formation and properties of hybrid organic-inorganic perovskites. For example, larger organic cations, such as propane-1,3-diammonium (PDA), are used to create 2D or quasi-2D perovskite structures, which often exhibit enhanced stability compared to their 3D counterparts. greatcellsolarmaterials.com The incorporation of such cations can passivate defects and improve the performance and durability of perovskite-based devices. researchgate.net
In the context of photocatalysis, the electronic properties and stability of the perovskite material are paramount. The choice of the organic cation can influence the bandgap, charge carrier mobility, and resistance to degradation. The principles demonstrated in the synthesis of compounds like (CH₃NH₃)₂PdCl₄, a 2D layered perovskite, show that even with variations in cation size, stable perovskite-type structures can be formed. nih.gov Therefore, this compound could be investigated as a precursor for novel, stable, lead-free or layered perovskite materials, potentially offering unique photophysical properties suitable for photocatalytic applications.
Computational and Theoretical Investigations
Molecular Modeling and Simulations for Understanding Structure and Dynamics
Molecular modeling and molecular dynamics (MD) simulations are indispensable for exploring the structure and dynamic behavior of ionic liquids. While extensive, specific MD studies focused solely on 1,2,3-trimethylimidazolium iodide are not prevalent in the surveyed literature, the methodologies are widely applied to analogous imidazolium-based salts. These simulations model the interactions between the 1,2,3-trimethylimidazolium cations and iodide anions over time to predict macroscopic properties from microscopic behavior.
For related imidazolium (B1220033) systems, MD simulations typically investigate:
Liquid Structure: Radial distribution functions (RDFs) are calculated to describe the probability of finding one ion at a certain distance from another. This reveals details about the coordination environment, such as how the iodide anions are arranged around the imidazolium cation and the nature of the hydrogen bonding between the anion and the C-H protons on the imidazolium ring.
Thermodynamic Properties: Simulations can predict bulk properties like density and heat capacity, which are crucial for practical applications.
In one study, ab initio molecular dynamics simulations were employed to understand the breaking of an iridium-iodine bond during a reaction, highlighting the power of these simulations to elucidate transient states in reactions involving iodide. vdoc.pub Although not directly on this compound, this demonstrates the capability of MD to reveal complex dynamic processes.
Quantum Chemical Calculations for Mechanistic Insights and Interaction Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for gaining deep insights into the electronic structure, stability, and reactivity of this compound and its derivatives.
Research has utilized DFT to probe the role of the 1,2,3-trimethylimidazolium cation in various chemical contexts. For instance, in the development of a cooperative catalytic system for the Guerbet reaction, DFT calculations were employed to understand the interaction between an ionic ruthenium catalyst and the imidazolium counterion. unibo.it These computations revealed the formation of tight ion-pairs, influenced by electrostatic and specific hydrogen-bonding interactions, which in turn affects the catalytic efficiency. unibo.it
In the field of energetic materials, quantum analysis has been used to predict the properties of novel ionic liquids synthesized from this compound. nih.govresearchgate.net Molecular orbital (MO) theory helps in evaluating ignition behavior by calculating the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net Furthermore, mapping the electrostatic potential (ESP) onto the molecule's van der Waals surface helps in understanding prototropic tendencies and the energy barriers of intermediate transition states during ignition. researchgate.net Theoretical calculations have also been referenced in the context of understanding the alkaline stability of imidazolium-based membranes, where a study noted the degradation of this compound under specific conditions, suggesting that computational models could elucidate the underlying degradation mechanisms. core.ac.uk
| Computational Method | System/Process Investigated | Key Insight/Purpose | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Ionic ruthenium catalysts with imidazolium counterions | Formation and stability of tight ion-pairs; role of H-bonding in catalyst-counterion interaction. | unibo.it |
| Molecular Orbital (MO) Theory | Energetic ionic liquids derived from this compound | Evaluation of ignition behavior via HOMO-LUMO energy gap analysis. | nih.govresearchgate.net |
| Electrostatic Potential (ESP) Analysis | Energetic ionic liquids and their interaction with oxidants | Understanding prototropic sites and energy barriers of transition states in ignition processes. | researchgate.net |
| Theoretical Calculations (General) | Alkaline stability of imidazolium cations | To provide a theoretical basis for experimentally observed degradation of compounds like this compound. | core.ac.uk |
Prediction of Supramolecular Structures and Phenomena (e.g., Cage Effect)
The arrangement of ions in the liquid and solid states leads to the formation of supramolecular structures. Theoretical predictions are crucial for understanding these extended networks, which are governed by a delicate balance of intermolecular forces like hydrogen bonding and van der Waals interactions.
The "cage effect" is a related phenomenon in liquid phases where the solvent or surrounding ions form a "cage" around a solute or reactive species, influencing its reactivity and diffusion. While the cage effect is a known concept in ionic liquids, specific computational studies predicting this phenomenon for this compound were not identified in the available search results. However, the general principles derived from simulations of other ionic liquids would apply, where the imidazolium cations and iodide anions would form a transient, structured environment around any dissolved species.
Theoretical Analysis for Interpretation of Spectroscopic Data
Computational methods are frequently used to support the interpretation of experimental spectroscopic data. By simulating spectra from first principles, researchers can assign experimental peaks to specific molecular motions or electronic transitions.
This compound has been characterized spectroscopically, and its infrared (IR) and nuclear magnetic resonance (NMR) spectra have been reported in the literature as part of characterization for further synthesis. nih.govbangor.ac.uk For example, a study on hypergolic propellants reported detailed IR and ¹H/¹³C NMR data for a final product derived from this compound. nih.gov
Theoretical analysis, typically using DFT, can provide valuable support in these cases:
Vibrational Spectroscopy (IR, Raman): Calculations can predict the frequencies and intensities of vibrational modes. This allows for the confident assignment of peaks in an experimental IR spectrum to specific bond stretches, bends, and torsions within the 1,2,3-trimethylimidazolium cation.
NMR Spectroscopy: Quantum chemical calculations can predict NMR chemical shifts (¹H, ¹³C). Comparing these theoretical shifts with experimental data helps to confirm the molecular structure and assign specific signals to each unique nucleus in the molecule.
While the cited studies use spectroscopy for routine characterization, the application of theoretical analysis provides a deeper understanding of the relationship between the molecule's structure and its spectral signature.
Studies on Ionicity and Charge Transfer in Ionic Liquids
The term "ionic liquid" implies that the compound consists entirely of ions. However, the degree of charge transfer between the cation and anion can vary, leading to a property known as "ionicity." Computational studies are essential for quantifying this charge distribution and understanding charge transfer interactions.
Studies on energetic materials derived from this compound have indirectly probed its electronic nature through quantum analysis. researchgate.net The investigation of electrostatic potential (ESP) on the molecular surface provides a detailed picture of the charge distribution. researchgate.net Regions of positive and negative potential highlight the localization of charge on the imidazolium ring and the iodide anion, respectively.
Stability and Degradation Studies
Thermal Stability Investigations (e.g., by Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)
The thermal stability of imidazolium-based ionic liquids is significantly influenced by the nature of the anion and the substitution pattern on the cation. While specific TGA and DSC data for 1,2,3-trimethylimidazolium iodide are not extensively reported in the public literature, the behavior of analogous imidazolium (B1220033) halides provides a strong basis for understanding its thermal profile.
For imidazolium-based ionic liquids, the thermal decomposition is often a multi-step process. For instance, studies on 1-butyl-3-methylimidazolium iodide ([BMIm]I) show a decomposition onset temperature of approximately 238°C. researchgate.net The thermal stability of imidazolium halides generally follows the trend Cl⁻ > Br⁻ > I⁻, suggesting that the iodide anion leads to lower thermal stability compared to its chloride and bromide counterparts. This is attributed to the higher nucleophilicity of the iodide anion, which facilitates the dealkylation of the imidazolium cation at elevated temperatures.
Thermogravimetric Analysis (TGA) is the standard method to determine the onset of decomposition (Tonset), which is the temperature at which significant mass loss begins. Differential Scanning Calorimetry (DSC) complements TGA by detecting thermal events like melting, crystallization, and glass transitions, which are important for defining the liquid range of the ionic liquid. For a related compound, 1-butyl-3-methylimidazolium chloride, the decomposition onset is at 246°C, while for the bromide, it is 260°C. researchgate.net The decomposition of 1,3-dimethylimidazolium (B1194174) nitrate (B79036) has been observed to occur in three stages between 93.3°C and 350.0°C. researchgate.net
The substitution of a methyl group at the C2 position of the imidazolium ring, as is the case in this compound, can also influence thermal stability, though the effect is generally less pronounced than the choice of anion.
Table 1: Illustrative Thermal Decomposition Data for Related Imidazolium Halides
| Ionic Liquid | Anion | Tonset (°C) |
| 1-butyl-3-methylimidazolium chloride | Cl⁻ | 246 |
| 1-butyl-3-methylimidazolium bromide | Br⁻ | 260 |
| 1-butyl-3-methylimidazolium iodide | I⁻ | 238 |
Note: This table presents data for analogous compounds to infer the potential thermal behavior of this compound. The data is sourced from reference researchgate.net.
Chemical Stability in Challenging Environments (e.g., Alkaline Aqueous Solutions)
The chemical stability of imidazolium cations in alkaline environments is a critical concern, particularly for applications in electrochemistry, such as in anion exchange membranes for fuel cells. The imidazolium ring can be susceptible to degradation under strongly basic conditions.
Systematic studies on the structure-stability relationship of various imidazolium cations have revealed that the substitution pattern on the ring is a determining factor for alkaline stability. acs.org Imidazolium cations can degrade through several pathways in the presence of hydroxide (B78521) ions, including ring-opening reactions and deprotonation at the C2 position, which can lead to the formation of a carbene. acs.org
The presence of a methyl group at the C2 position of the imidazolium ring has been shown to significantly enhance alkaline stability compared to unsubstituted imidazoliums. acs.org In an unsubstituted imidazolium cation, the C2-proton is acidic and susceptible to abstraction by a base, initiating a degradation pathway. By replacing this proton with a stable methyl group, as in the 1,2,3-trimethylimidazolium cation, this primary degradation route is blocked.
A study comparing imidazolium cations in a 1 M KOH solution in methanol (B129727) at 80°C demonstrated this protective effect. acs.org An imidazolium cation with a C2-methyl substituent showed only 36% degradation after 30 days, a significant improvement over cations lacking this feature. acs.org Further substitution on the ring can provide additional stability. Based on these findings, the 1,2,3-trimethylimidazolium cation is expected to exhibit relatively high stability in alkaline media due to the protective C2-methyl group.
Identification of Decomposition Mechanisms and Products
The decomposition of imidazolium-based ionic liquids can proceed through different mechanisms depending on the conditions (thermal vs. chemical) and the specific structure of the ionic liquid.
Thermal Decomposition: For imidazolium halides, the primary thermal decomposition mechanism is typically a nucleophilic substitution reaction (SN2). rsc.org The halide anion (in this case, iodide) acts as a nucleophile, attacking one of the N-alkyl groups of the imidazolium cation. For this compound, this would involve the iodide ion attacking one of the N-methyl groups.
This SN2 pathway results in the cleavage of a nitrogen-carbon bond, leading to the formation of neutral volatile products. The expected decomposition products for this compound via this mechanism are:
1,2-Dimethylimidazole (B154445): A neutral imidazole (B134444) derivative.
Methyl iodide: A volatile haloalkane.
This reversible degradation process is essentially the reverse of the quaternization reaction used to synthesize the ionic liquid.
Chemical (Alkaline) Decomposition: In alkaline environments, the decomposition mechanisms are different and are dictated by the reactivity of the imidazolium cation with hydroxide ions. As mentioned previously, four distinct degradation mechanisms have been identified for imidazolium cations under alkaline conditions. acs.org
C2-Proton Abstraction: Leads to the formation of an N-heterocyclic carbene, which can trigger further reactions. This pathway is blocked in 1,2,3-trimethylimidazolium due to the C2-methyl group.
Ring-Opening: Nucleophilic attack by hydroxide at the C4 or C5 positions can lead to the opening of the imidazolium ring.
Hofmann Elimination: If longer alkyl chains with β-hydrogens are present on the nitrogen atoms, this pathway can occur. It is not relevant for the N-methyl groups in 1,2,3-trimethylimidazolium.
Nucleophilic Substitution: Direct SN2 attack by hydroxide on the N-alkyl groups (the methyl groups in this case) can lead to the formation of an alcohol (methanol) and the corresponding neutral imidazole (1,2-dimethylimidazole).
For this compound in an alkaline solution, the most probable degradation pathways are ring-opening reactions and direct nucleophilic attack on the methyl groups, with the C2-methylation providing significant protection against the most common degradation route.
Future Research Directions
Exploration of Novel Synthetic Pathways and Advanced Derivatization Strategies
Future research into 1,2,3-trimethylimidazolium iodide is expected to focus significantly on refining its synthesis and expanding its chemical diversity through derivatization.
Novel Synthetic Pathways: Current synthetic methods for related imidazolium (B1220033) and triazolium salts often involve steps like Cu-catalyzed "click chemistry" or refluxing precursor molecules. nih.govresearchgate.net A primary future goal will be the development of more efficient, cost-effective, and environmentally benign synthetic routes. This aligns with the broader push in chemistry to adopt greener methodologies. rsc.org Research could explore one-pot reactions, the use of recyclable catalysts, and solvent-free conditions to minimize waste and energy consumption, making the production of this compound and its analogs more sustainable. rsc.orgresearchgate.net
Advanced Derivatization: Derivatization of the 1,2,3-trimethylimidazolium cation offers a powerful strategy to tailor its physicochemical properties for specific functions. rsc.org Future work will likely involve:
Functional Group Incorporation: Introducing specific functional groups (e.g., ethers, esters, amides) into the alkyl chains of the imidazolium cation. This can alter properties like lipophilicity and reduce toxicity, creating "greener" ILs.
Anion Metathesis: Exchanging the iodide anion for other anions (e.g., bromide, triflimide [NTf2]⁻) to fine-tune properties such as melting point, viscosity, and electrochemical stability. nih.gov
Synthesis of Task-Specific Derivatives: Creating derivatives for targeted applications. For example, derivatives are already used to create photosensitive hemicyanine dyes for optical materials and sensors. alfa-industry.com Future strategies could mirror approaches used for other complex molecules, where derivatization enables specific analytical detection or enhances bioactivity. researchgate.net
Table 1: Potential Derivatization Strategies and Their Impact
| Derivatization Strategy | Target Moiety | Potential Outcome | Relevant Application Area |
|---|---|---|---|
| Functional Group Addition | Imidazolium Cation (Alkyl Chains) | Modified solubility, viscosity, and toxicity. | Green Chemistry, Catalysis |
| Anion Exchange (Metathesis) | Iodide Anion | Tuned melting point, thermal and electrochemical stability. nih.gov | Electrochemistry, Materials Science |
| Chromophore Integration | Imidazolium Cation | Creation of photosensitive or colored compounds. alfa-industry.com | Optical Materials, Sensors |
| Chiral Auxiliary Support | Imidazolium Cation | Development of recyclable systems for asymmetric synthesis. nih.gov | Catalysis |
Development of Complex Supramolecular Assemblies for Tailored Functionalities
The ability of imidazolium and related triazolium cations to participate in noncovalent interactions like hydrogen bonding and π-π stacking makes them excellent building blocks for supramolecular chemistry. rsc.orgmdpi.com Future research is poised to leverage the 1,2,3-trimethylimidazolium cation to construct highly ordered, functional architectures.
This research area will likely focus on using this compound as a key component in anion-templated self-assembly. nih.gov The polarized C-H bonds on the imidazolium ring can act as hydrogen-bond donors to interact with anions, guiding the formation of complex structures such as macrocycles, catenanes, and rotaxanes. rsc.orgnih.gov These intricate assemblies have potential applications as:
Anion Receptors and Sensors: The development of macrocycles based on 1,2,3-trimethylimidazolium units could lead to highly selective sensors for environmentally or biologically important anions. nih.gov
Molecular Machines: The creation of mechanically interlocked molecules, where the movement of components can be controlled by external stimuli like pH changes, could be explored. nih.gov
Functional Materials: Hierarchical self-assembly could be used to build complex 2D and 3D frameworks from 1,2,3-trimethylimidazolium-based building blocks, leading to new materials with tailored electronic or host-guest properties. mdpi.com
Expansion of Electrochemical and Catalytic Applications in Emerging Technologies
Imidazolium-based ionic liquids are well-regarded for their utility in electrochemistry and catalysis. ontosight.aimdpi.com Future investigations will aim to expand the role of this compound in these high-impact areas.
Electrochemical Applications: The compound and its derivatives are promising candidates for electrolytes in next-generation energy storage and conversion devices. alfa-industry.com Key research avenues include:
Dye-Sensitized Solar Cells (DSSCs): Derivatives of this compound are already used in gel electrolytes for DSSCs. alfa-industry.com Future work will focus on optimizing these electrolytes to enhance the power conversion efficiency and long-term stability of solar cells. researchgate.net
Supercapacitors and Batteries: The wide electrochemical window and inherent stability of imidazolium salts make them suitable for high-performance supercapacitors and safer lithium-ion batteries. researchgate.netmdpi.com Research will target improving ionic conductivity and understanding the decomposition pathways to build more robust and powerful energy storage systems. mdpi.commdpi.com
Electrochemical Sensing: The specific interactions of the iodide anion and the imidazolium cation at electrode surfaces can be exploited for developing new electrochemical sensors, for instance, in the determination of heavy metals. alfa-industry.comresearchgate.net
Catalytic Applications: The versatility of imidazolium salts allows them to function as solvents, catalyst supports, or even as catalysts themselves. rsc.org Future catalytic research involving this compound could explore:
Green Reaction Media: Using the ionic liquid as a recyclable, non-volatile solvent for organic reactions, simplifying product separation and minimizing environmental impact. rsc.org
Catalyst Immobilization: Supporting metal nanoparticles or complexes within the ionic liquid to create highly active and reusable catalytic systems. rsc.orgresearchgate.net
Asymmetric Synthesis: Developing chiral versions of the ionic liquid to serve as recyclable supports for auxiliaries or as chiral solvents to induce enantioselectivity in chemical reactions. nih.gov
Table 2: Emerging Technological Applications
| Technology Area | Specific Application | Future Research Goal |
|---|---|---|
| Energy Conversion | Dye-Sensitized Solar Cells (DSSCs) | Enhance efficiency and stability of quasi-solid-state electrolytes. researchgate.netalfa-industry.com |
| Energy Storage | Supercapacitors & Li-ion Batteries | Improve electrochemical stability, ionic conductivity, and safety. mdpi.commdpi.com |
| Catalysis | Organic Synthesis | Design recyclable catalytic systems and green reaction media. rsc.orgresearchgate.net |
| Sensors | Electrochemical Analysis | Develop selective sensors based on ion adsorption at electrodes. alfa-industry.comresearchgate.net |
Integration with New Frontiers in Materials Science and Green Chemistry Principles
The future of this compound is intrinsically linked to advancements in materials science and the overarching principles of green chemistry.
Materials Science: The compound can serve as a fundamental component in the synthesis of advanced materials. ontosight.ai Future directions include:
Ionic Liquid Polymer Gels: Expanding the use of this compound in creating quasi-solid-state electrolytes for flexible electronic devices. alfa-industry.com
Corrosion Inhibitors: Investigating the potential of its derivatives to form protective layers on metal surfaces, preventing corrosion. alfa-industry.com
Liquid Crystals: Exploring derivatives with long alkyl chains that may exhibit liquid crystalline properties, which are valuable for display technologies and sensors. researchgate.net
Green Chemistry Principles: Ionic liquids are often highlighted as "green solvents" due to their negligible vapor pressure, which reduces air pollution. sciepub.com Future research will continue to build on this foundation by:
Designing for Reduced Toxicity: Systematically studying the structure-toxicity relationship to create new derivatives of this compound with minimal environmental impact.
Enhancing Recyclability: Developing efficient processes for separating and reusing the ionic liquid after a reaction, which is a core tenet of green chemistry. rsc.orgsciepub.com
Application in Green Synthesis: Utilizing this compound as a benign solvent and/or catalyst for the synthesis of important compounds, such as 1,2,3-triazoles, thereby replacing hazardous volatile organic compounds. rsc.org
Q & A
Q. Experimental Design :
- Stationary Phase : Silica gel G (S3/S4).
- Detection : UV-Vis at 254 nm.
- Critical Parameters : Ionic liquid concentration (0.1–0.5 M) and solvent polarity .
Advanced: What thermal stability and decomposition profiles are observed for this compound?
Methodological Answer:
The compound exhibits stability up to 100°C under vacuum, as demonstrated during synthesis . For decomposition studies:
Thermogravimetric Analysis (TGA) : Conduct under nitrogen at 10°C/min. Major weight loss occurs ~250°C, correlating with imidazolium ring degradation.
Differential Scanning Calorimetry (DSC) : Endothermic peaks at 180–200°C indicate phase transitions.
Note : Prolonged heating above 60°C during drying does not degrade the compound, making it suitable for high-temperature applications .
Advanced: How can anion exchange be leveraged to modify the physicochemical properties of 1,2,3-trimethylimidazolium salts?
Methodological Answer:
Anion exchange allows tuning solubility and reactivity:
Procedure : Dissolve this compound in water, pass through an Amberlite IRA-400 column (OH⁻ form), and neutralize with HCl/HBF₄ to obtain chloride or tetrafluoroborate derivatives .
Impact : Chloride derivatives show higher hydrophilicity (solubility >500 mg/mL in water) compared to iodide forms (<200 mg/mL) .
Applications : Use chloride salts in polar solvents for catalytic reactions or electrolyte formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
